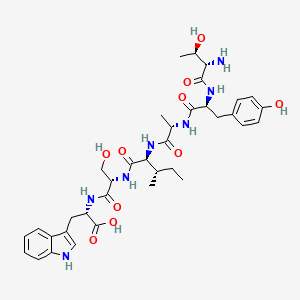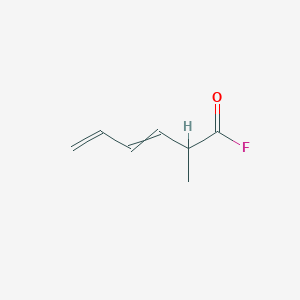
2-Methylhexa-3,5-dienoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexa-3,5-dienoyl fluoride is a chemical compound with the molecular formula C7H9FO. It is a fluorinated organic compound, which means it contains a fluorine atom bonded to a carbon atom. Fluorinated compounds are known for their unique properties, such as high stability and resistance to degradation, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-3,5-dienoyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylhexa-3,5-dienoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then treated with hydrogen fluoride (HF) to yield the desired fluoride compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as purification and distillation to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexa-3,5-dienoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methylhexa-3,5-dienoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, such as fluoropolymers and coatings
Mechanism of Action
The mechanism of action of 2-Methylhexa-3,5-dienoyl fluoride involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and interactions with enzymes and other biomolecules. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Hexadienoyl fluoride: Similar in structure but lacks the methyl group at the second position.
2-Methylhexa-3,5-dienoic acid: The carboxylic acid analog of 2-Methylhexa-3,5-dienoyl fluoride.
2-Methylhexa-3,5-dienoyl chloride: The acyl chloride analog used in the synthesis of the fluoride compound
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique reactivity patterns compared to non-fluorinated analogs .
Properties
CAS No. |
921763-70-4 |
|---|---|
Molecular Formula |
C7H9FO |
Molecular Weight |
128.14 g/mol |
IUPAC Name |
2-methylhexa-3,5-dienoyl fluoride |
InChI |
InChI=1S/C7H9FO/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3 |
InChI Key |
GHXVZDQIMURFPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC=C)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


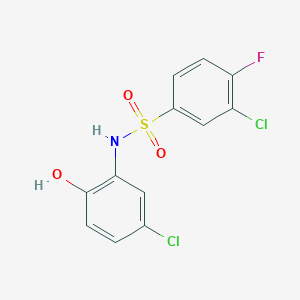

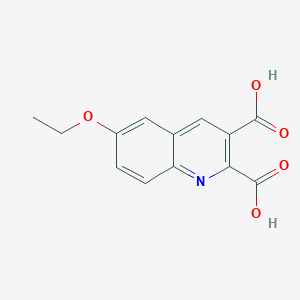
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
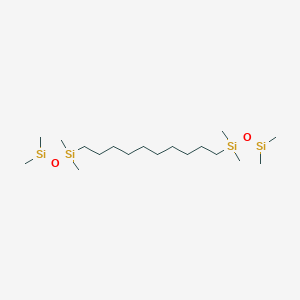
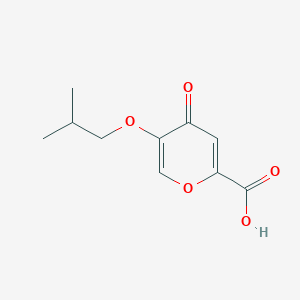
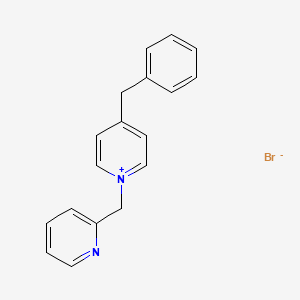
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)
![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
![N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624264.png)
methanone](/img/structure/B12624271.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
